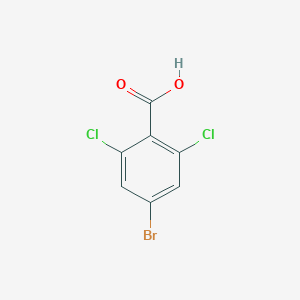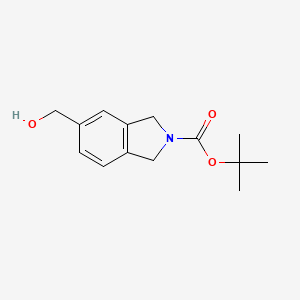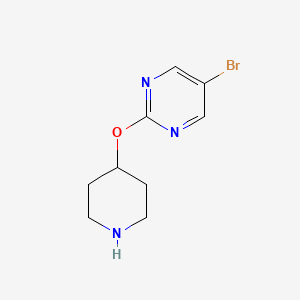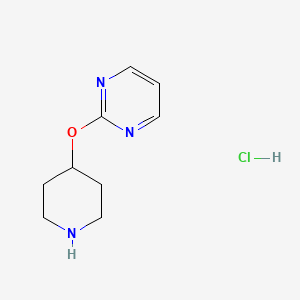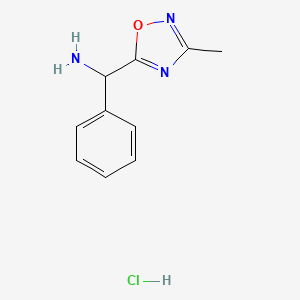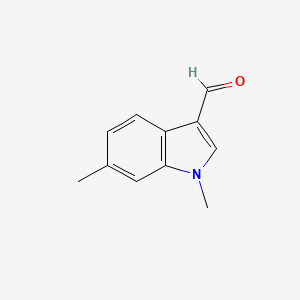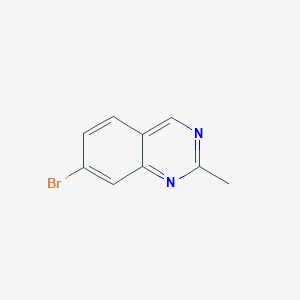![molecular formula C8H16N2 B1291542 双环[2.2.2]辛烷-1,4-二胺 CAS No. 1659-77-4](/img/structure/B1291542.png)
双环[2.2.2]辛烷-1,4-二胺
概述
描述
Bicyclo[2.2.2]octane-1,4-diamine is a bicyclic organic compound with the molecular formula C8H16N2. It is a colorless solid that is highly nucleophilic and serves as a versatile reagent in organic synthesis. This compound is known for its unique structure, which consists of a bicyclo[2.2.2]octane framework with two amine groups at the 1 and 4 positions.
科学研究应用
Bicyclo[2.2.2]octane-1,4-diamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug discovery and development, particularly as a scaffold for designing biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of antibiotics and other pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals due to its nucleophilic properties.
作用机制
Target of Action
Bicyclo[2.2.2]octane-1,4-diamine, also known as DABCO or triethylenediamine, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in various chemical reactions, indicating that its primary targets are the reactants in these reactions .
Mode of Action
As a catalyst, DABCO accelerates chemical reactions by reducing the activation energy required for the reaction to proceed . It does this by interacting with the reactants, forming intermediate complexes that can more easily convert to the products of the reaction .
Biochemical Pathways
The specific biochemical pathways affected by DABCO depend on the particular reaction it is catalyzing. For example, in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers, DABCO acts as a nucleophilic catalyst . In the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes, DABCO serves as a catalyst .
Pharmacokinetics
It is known to be soluble in water and most organic solvents , which suggests it could be readily absorbed and distributed in biological systems. Its metabolism and excretion would depend on the specific biological system in which it is introduced.
Result of Action
The molecular and cellular effects of DABCO’s action are primarily related to its role as a catalyst. By accelerating chemical reactions, it can facilitate the synthesis of complex molecules, such as polymers . The exact effects would depend on the specific reaction being catalyzed.
Action Environment
Environmental factors can influence the action, efficacy, and stability of DABCO. For example, its catalytic activity can be affected by temperature, pH, and the presence of other substances . It is also hygroscopic and can absorb CO2 from the air , which could potentially affect its stability and reactivity.
生化分析
Biochemical Properties
Bicyclo[2.2.2]octane-1,4-diamine plays a significant role in biochemical reactions due to its strong nucleophilicity and basicity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a nucleophilic catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is involved in the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The compound’s nucleophilicity allows it to promote a variety of coupling reactions, making it a versatile reagent in biochemical processes.
Cellular Effects
Bicyclo[2.2.2]octane-1,4-diamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its strong nucleophilicity and basicity enable it to interact with cellular components, potentially affecting cell function. For example, it can act as a ligand and Lewis base, forming adducts with hydrogen peroxide and sulfur dioxide . These interactions can influence cellular redox states and metabolic pathways, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, Bicyclo[2.2.2]octane-1,4-diamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its nucleophilic nature allows it to participate in various biochemical reactions, such as the formation of adducts with electrophilic species . Additionally, it can act as a catalyst in polymerization reactions, influencing the synthesis and degradation of biomolecules . These molecular interactions contribute to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicyclo[2.2.2]octane-1,4-diamine can change over time due to its stability and degradation. The compound is known to be hygroscopic and soluble in water, which can affect its stability in aqueous environments . Over time, it may undergo hydrolysis or other degradation processes, potentially altering its biochemical activity. Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of Bicyclo[2.2.2]octane-1,4-diamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as promoting specific biochemical reactions or acting as a catalyst. At high doses, it can exhibit toxic or adverse effects. For instance, it is classified as harmful and can cause irritation to the skin, eyes, and respiratory system . Understanding the dosage-dependent effects is crucial for its safe and effective use in biochemical applications.
Metabolic Pathways
Bicyclo[2.2.2]octane-1,4-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors. Its nucleophilic nature allows it to participate in reactions that modify metabolic intermediates and influence metabolic flux. For example, it can form adducts with electrophilic species, affecting the levels of metabolites and the overall metabolic state of cells . These interactions highlight its role in modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, Bicyclo[2.2.2]octane-1,4-diamine is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and hygroscopic nature facilitate its movement within aqueous environments . Additionally, its interactions with cellular components can influence its localization and accumulation in specific tissues or cellular compartments.
Subcellular Localization
The subcellular localization of Bicyclo[2.2.2]octane-1,4-diamine is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its ability to form adducts with hydrogen peroxide and sulfur dioxide suggests potential localization in organelles involved in redox regulation . Understanding its subcellular localization is essential for elucidating its biochemical functions.
准备方法
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]octane-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.2]octane-1,4-dione using a suitable reducing agent such as lithium aluminum hydride. Another method includes the hydrogenation of bicyclo[2.2.2]octane-1,4-dinitrile in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, bicyclo[2.2.2]octane-1,4-diamine is often produced through catalytic hydrogenation processes. The starting materials, such as bicyclo[2.2.2]octane-1,4-dinitrile, are subjected to hydrogenation under high pressure and temperature conditions, using catalysts like palladium or platinum to achieve high yields.
化学反应分析
Types of Reactions: Bicyclo[2.2.2]octane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bicyclo[2.2.2]octane-1,4-dione.
Reduction: The compound can be reduced to form bicyclo[2.2.2]octane-1,4-diamine hydrochloride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Bicyclo[2.2.2]octane-1,4-dione.
Reduction: Bicyclo[2.2.2]octane-1,4-diamine hydrochloride.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
相似化合物的比较
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness: Bicyclo[2.2.2]octane-1,4-diamine is unique due to its high nucleophilicity and ability to form stable complexes with various reagents. Its structure allows for the eclipsing of methylene hydrogen atoms within the ethylene linkages, which is not commonly observed in other similar compounds .
属性
IUPAC Name |
bicyclo[2.2.2]octane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEXBZCDUSJIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302206 | |
| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1659-77-4 | |
| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1659-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
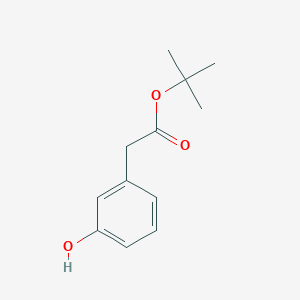

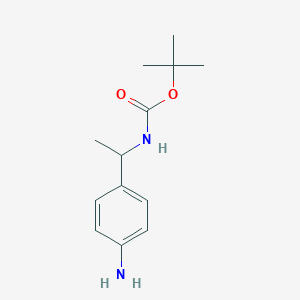
![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)
